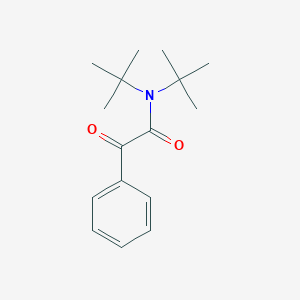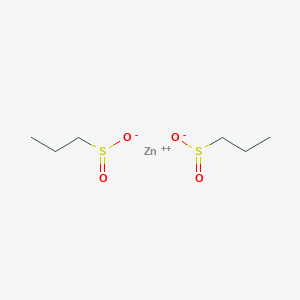
S-ethyl oxo-phenyl-thioacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-ethyl oxo-phenyl-thioacetate: is an organosulfur compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl oxo-phenyl-thioacetate can be achieved through various methods. One efficient method involves the nucleophilic displacement reaction in an aqueous medium. This method uses potassium carbonate as a mild base and water as a solvent, which is environmentally friendly . Another method involves the acylation of thiols, where thioesters are formed by reacting thiols with acyl chlorides or anhydrides under mild conditions .
Industrial Production Methods: Industrial production of thioesters like this compound typically involves large-scale reactions using similar principles as laboratory synthesis but optimized for yield and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: S-ethyl oxo-phenyl-thioacetate undergoes several types of chemical reactions, including:
Oxidation: Thioesters can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thioesters can yield thiols or alcohols, depending on the reducing agent used.
Substitution: Thioesters can participate in nucleophilic substitution reactions where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, alcohols.
Substitution Products: Various organosulfur compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-ethyl oxo-phenyl-thioacetate is used as a precursor in the synthesis of other organosulfur compounds. It is also employed in studying the mechanisms of thioester exchange reactions .
Biology and Medicine: In biological research, thioesters are studied for their role in enzyme catalysis and metabolic pathways. They are also investigated for their potential therapeutic applications due to their ability to form stable complexes with metal ions .
Industry: In the industrial sector, thioesters are used in the production of polymers, pharmaceuticals, and agrochemicals. Their ability to undergo various chemical transformations makes them valuable intermediates in chemical manufacturing .
Mécanisme D'action
The mechanism of action of S-ethyl oxo-phenyl-thioacetate involves its ability to act as a nucleophile in substitution reactions. The sulfur atom in the thioester linkage is highly nucleophilic, allowing it to participate in various chemical reactions. In biological systems, thioesters can form thioester bonds with proteins, influencing enzyme activity and metabolic pathways .
Comparaison Avec Des Composés Similaires
- S-methyl thioacetate
- S-phenyl thioacetate
- S-(2-phenoxyethyl) thioacetate
Comparison: S-ethyl oxo-phenyl-thioacetate is unique due to its specific ethyl and phenyl substituents, which influence its reactivity and applications. Compared to S-methyl thioacetate, it has a bulkier ethyl group, which can affect its steric interactions in chemical reactions. S-phenyl thioacetate, on the other hand, has a similar aromatic ring but lacks the ethyl group, making it less sterically hindered .
Propriétés
Formule moléculaire |
C10H10O2S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
S-ethyl 2-oxo-2-phenylethanethioate |
InChI |
InChI=1S/C10H10O2S/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
UFUOFEWVSOETTB-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


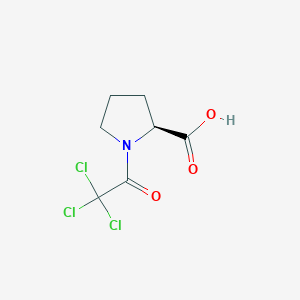
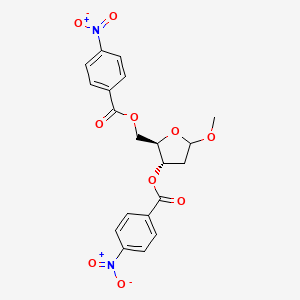
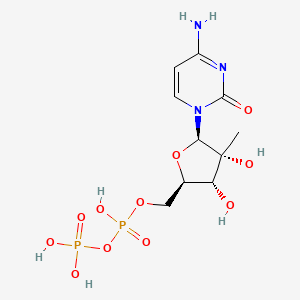

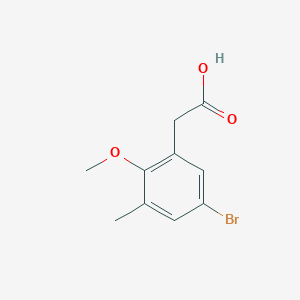

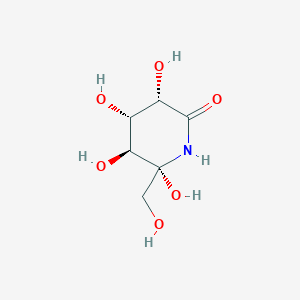
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
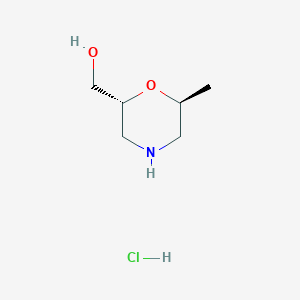
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
